An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)styrene: Structure, Properties, and Applications
An In-depth Technical Guide to 2-Chloro-5-(trifluoromethyl)styrene: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-5-(trifluoromethyl)styrene, also known by its synonyms 4-Chloro-3-vinylbenzotrifluoride and 1-Chloro-2-ethenyl-4-(trifluoromethyl)benzene, is a halogenated and trifluoromethylated styrene derivative.[1] Its unique molecular architecture, featuring a reactive vinyl group and electron-withdrawing chloro and trifluoromethyl substituents on the aromatic ring, makes it a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications, with a focus on its relevance to researchers and professionals in the fields of medicinal chemistry and materials science. The presence of the trifluoromethyl group is of particular interest as it can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.
Chemical Structure and Properties
The chemical structure of 2-Chloro-5-(trifluoromethyl)styrene is characterized by a benzene ring substituted with a chlorine atom at the 2-position, a trifluoromethyl group at the 5-position, and a vinyl group at the 1-position.
Figure 1: Chemical structure of 2-Chloro-5-(trifluoromethyl)styrene.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 828267-49-8 | [1] |
| Molecular Formula | C₉H₆ClF₃ | Calculated |
| Molecular Weight | 206.59 g/mol | [1] |
| Appearance | Liquid | [1] |
| Purity | 95% | [1] |
Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region (around 7.0-8.0 ppm) corresponding to the three protons on the benzene ring. The vinyl group protons would appear as a characteristic set of multiplets in the upfield region (around 5.0-7.0 ppm). For example, the related compound 1-chloro-2-vinylbenzene shows signals for the vinyl protons at approximately 5.38, 5.74, and 7.11 ppm.[2]
-
¹³C NMR: The carbon NMR spectrum would display distinct signals for the nine carbon atoms. The carbon atoms of the trifluoromethyl group would exhibit a quartet due to coupling with the three fluorine atoms. Aromatic carbons would appear in the range of 120-140 ppm, while the vinyl carbons would be found around 110-140 ppm.
-
IR Spectroscopy: The infrared spectrum would show characteristic absorption bands for C-H stretching of the aromatic ring and vinyl group (around 3000-3100 cm⁻¹), C=C stretching of the vinyl group and aromatic ring (around 1600-1630 cm⁻¹ and 1450-1500 cm⁻¹, respectively), and strong absorptions corresponding to the C-F bonds of the trifluoromethyl group (typically in the 1000-1350 cm⁻¹ region). The C-Cl stretching vibration is expected in the fingerprint region (below 800 cm⁻¹).
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z 206. The presence of a chlorine atom would result in a characteristic M+2 isotope peak with an intensity of approximately one-third of the M⁺ peak. Fragmentation would likely involve the loss of the vinyl group, chlorine, or trifluoromethyl group.
Synthesis
A common and effective method for the synthesis of styrenes from benzaldehydes is the Wittig reaction.[3][4][5][6] This reaction involves the treatment of an aldehyde with a phosphorus ylide (Wittig reagent) to form an alkene.
Figure 2: General workflow for the synthesis of 2-Chloro-5-(trifluoromethyl)styrene via the Wittig reaction.
Experimental Protocol: Wittig Olefination
This protocol is a generalized procedure based on the Wittig reaction for the synthesis of styrenes.[3][4][5][6]
Materials:
-
2-Chloro-5-(trifluoromethyl)benzaldehyde
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)
Procedure:
-
Ylide Generation:
-
To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyltriphenylphosphonium bromide and anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of n-BuLi in hexanes dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, during which the color should change to deep red or orange, indicating the formation of the ylide.
-
-
Wittig Reaction:
-
Cool the ylide solution back to 0 °C.
-
Dissolve 2-Chloro-5-(trifluoromethyl)benzaldehyde in a minimal amount of anhydrous THF and add it dropwise to the ylide solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with dichloromethane or diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford pure 2-Chloro-5-(trifluoromethyl)styrene.
-
Reactions and Applications
The reactivity of 2-Chloro-5-(trifluoromethyl)styrene is dominated by its vinyl group, which can undergo a variety of transformations, most notably polymerization. The electron-withdrawing nature of the chloro and trifluoromethyl groups influences the reactivity of both the vinyl group and the aromatic ring.
Polymerization
Substituted styrenes are important monomers for the synthesis of specialty polymers. 2-Chloro-5-(trifluoromethyl)styrene can be polymerized via free-radical polymerization to produce poly[2-chloro-5-(trifluoromethyl)styrene]. The resulting polymer would be expected to have a high glass transition temperature and good thermal stability due to the bulky and polar substituents on the phenyl ring.[7] These properties make such polymers potentially useful in applications requiring high-performance materials.
Use in Drug Development and Medicinal Chemistry
The introduction of a trifluoromethyl group into a molecule is a common strategy in medicinal chemistry to enhance its metabolic stability, lipophilicity, and binding affinity to target proteins.[8][9] The trifluoromethyl group can act as a bioisostere for other groups and can favorably modulate the pharmacokinetic and pharmacodynamic properties of a drug candidate. 2-Chloro-5-(trifluoromethyl)styrene serves as a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. The vinyl group can be further functionalized to introduce other pharmacophoric features.
Chemical Intermediate
As a substituted styrene, this compound can participate in various organic reactions, including:
-
Addition reactions: The double bond can undergo addition of halogens, hydrogen halides, and other electrophiles.
-
Cycloaddition reactions: It can act as a dienophile in Diels-Alder reactions.
-
Cross-coupling reactions: The chloro-substituent on the aromatic ring can potentially be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, although the vinyl group might require protection.
Safety and Handling
2-Chloro-5-(trifluoromethyl)styrene should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.
| Hazard Class | Description |
| Acute Toxicity | May be harmful if swallowed, inhaled, or in contact with skin. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Respiratory Sensitization | May cause respiratory irritation. |
Handling and Storage:
-
Keep the container tightly closed in a dry and well-ventilated place.
-
Store away from heat, sparks, and open flames.
-
Incompatible with strong oxidizing agents and strong bases.[2]
Disposal:
Dispose of contents and container in accordance with local, regional, national, and international regulations.
References
-
Selective and controllable amination and defluoroamidation of α-trifluoromethylstyrene. The Royal Society of Chemistry. Available at: [Link]
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The Wittig Reaction - Chemistry LibreTexts. Available at: [Link]
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Benzene, 2-chloro-1,3-dinitro-5-(trifluoromethyl)- - the NIST WebBook. Available at: [Link]
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Wittig reaction - Wikipedia. Available at: [Link]
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alpha-(Trifluoromethyl)styrene | C9H7F3 | CID 2777817 - PubChem - NIH. Available at: [Link]
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Synthesis and characterization of trifluoromethyl substituted styrene polymers and copolymers with methacrylates: Effects of trifluoromethyl substituent on styrene | Request PDF - ResearchGate. Available at: [Link]
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Synthesis and styrene copolymerization of bromo, chloro, and fluoro ring-substituted 2-methoxyethyl phenylcyanoacrylates - ChemRxiv. Available at: [Link]
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TTN EMC - Spectral Database - Fourier Transform Infrared (FTIR) Reference Spectra. Available at: [Link]
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Synthesis of 4-Chloro-3-nitrobenzotrifluoride: Industrial thermal runaway simulation due to cooling system failure - polimi. Available at: [Link]
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for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3 - Beilstein Journals. Available at: [Link]
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2-Chloro-5-(trifluoromethyl)pyridine | C6H3ClF3N | CID 92342 - PubChem. Available at: [Link]
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Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations | Journal of Chemical Information and Modeling - ACS Publications. Available at: [Link]
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Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione. Available at: [Link]
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Synthesis and Styrene Copolymerization of Novel Chloro and Fluoro Ring-Trisubstituted Propyl Cyanophenylpropenoates | Bates | International Journal of Chemistry | CCSE. Available at: [Link]
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C4H9Cl (CH3)3CCl infrared spectrum of 2-chloro-2-methylpropane prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of tert-butyl chloride image diagram doc brown's advanced organic chemistry revision notes. Available at: [Link]
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(A) FTIR spectrum of styrene and polystyrene after in situ sonochemical... - ResearchGate. Available at: [Link]
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